![molecular formula C18H17N3OS B2963364 N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721425-77-0](/img/structure/B2963364.png)
N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide, also known as DMQA, is a novel small molecule that has shown potential in various scientific research applications. It was first synthesized in 2010 by a group of researchers at the University of California, San Francisco. Since then, DMQA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Several studies have demonstrated the potential of quinazolinone derivatives as effective antitumor agents. For instance, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide, have been synthesized and evaluated for their in vitro antitumor activity. These compounds have shown remarkable broad-spectrum antitumor activity, with some derivatives being nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking methodology revealed similar binding modes to known inhibitors, suggesting a mechanism of action through inhibition of critical kinases like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).
Another study focused on trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, which also demonstrated extensive-spectrum antitumor efficiency against various tumor subpanels. This highlights the potential of quinazolinone derivatives as versatile scaffolds for developing antitumor agents (Mohamed et al., 2016).
Anticonvulsant Activity
Research into the anticonvulsant activity of quinazolinone derivatives has also been conducted. For example, derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide were synthesized and evaluated for their affinity to GABAergic biotargets. While the synthesized substances did not show significant anticonvulsant activity, the study provided insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).
Antimicrobial and Antihistamine Activities
Quinazolinone derivatives have also shown potential in antimicrobial and antihistamine activities. Novel 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one compounds were synthesized and tested for their in vivo H1-antihistaminic activity, with some compounds protecting animals from histamine-induced bronchospasm significantly. This suggests the utility of quinazolinone derivatives in developing new antihistamine agents with minimal sedation (Alagarsamy et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-6-5-9-15(13(12)2)21-17(22)10-23-18-14-7-3-4-8-16(14)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWUBJTWFABSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.